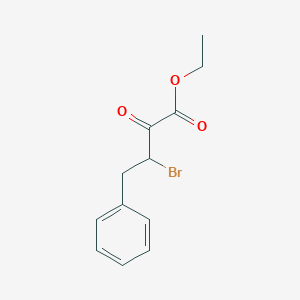

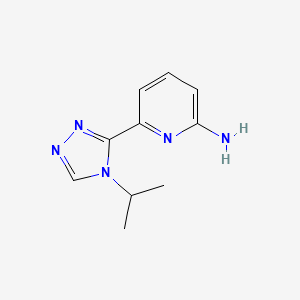

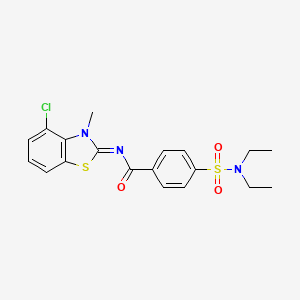

![molecular formula C18H23ClN2S B2794733 1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride CAS No. 2137722-14-4](/img/structure/B2794733.png)

1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a similar compound, 1- (2- ( (2,4-dimethylphenyl)thio)phenyl)piperazine (vortioxetine), has been described in various patents and scientific articles . The general synthetic route starts with the S-arylation of 2,4-dimethylthiophenol . Several alternative palladium-catalyzed processes for the preparation of vortioxetine are described, which involve the use of 2,4-dimethylthiophenol and 2-bromoiodobenzene (or 1,2-dibromobenzene) starting materials .Molecular Structure Analysis

The molecular structure of “1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride” consists of a piperazine ring attached to a phenyl ring, which is further attached to a 2,5-dimethylphenyl group through a sulfanyl (thioether) linkage .Scientific Research Applications

Metabolism and Pharmacological Properties

- Metabolic Pathways : Arylpiperazine derivatives, including 1-aryl-piperazine compounds, undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites distribute extensively in tissues, including the brain, and are primarily biotransformed by CYP2D6-dependent oxidation. The variability in metabolite-to-parent drug ratios among individuals reflects differences in the expression and activity of CYP3A4 and CYP2D6 enzymes. This process highlights the complexity of metabolizing arylpiperazine derivatives, which may include the compound of interest (Caccia, 2007).

Therapeutic Applications

- Piperazine Derivatives : Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in a wide range of therapeutic agents, including antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. This suggests a broad potential application for compounds including 1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine; hydrochloride in various therapeutic areas (Rathi et al., 2016).

Pharmacophoric Activities

- Pharmacophore Exploration : Arylcycloalkylamines, including phenylpiperidines and piperazines, are pharmacophoric groups found in several antipsychotic agents. The exploration of two key pharmacophoric groups, 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, in relation to their potency and selectivity at D(2)-like receptors, underlines the importance of structural composition for the pharmacological effects of these compounds. This research avenue may include the specific compound of interest due to its piperazine core (Sikazwe et al., 2009).

properties

IUPAC Name |

1-[2-(2,5-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S.ClH/c1-14-7-8-15(2)18(13-14)21-17-6-4-3-5-16(17)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVREKGNSWJXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=CC=CC=C2N3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

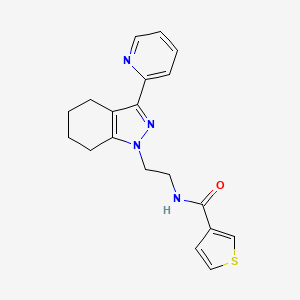

![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)

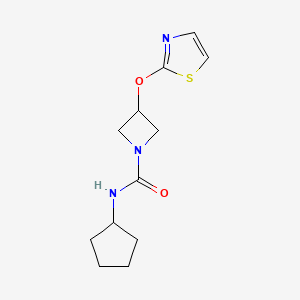

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2794655.png)

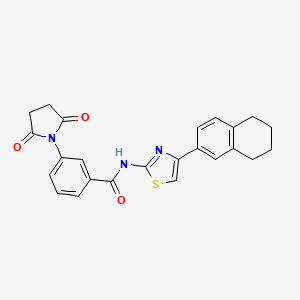

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2794667.png)

![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)